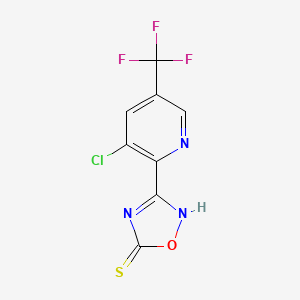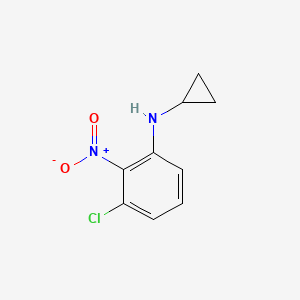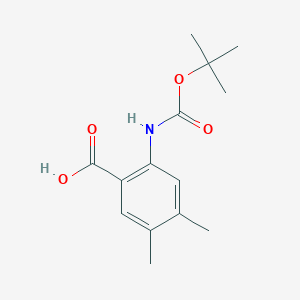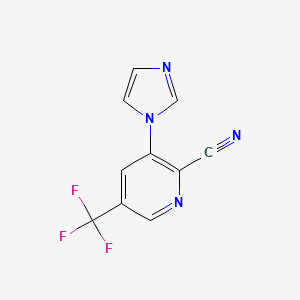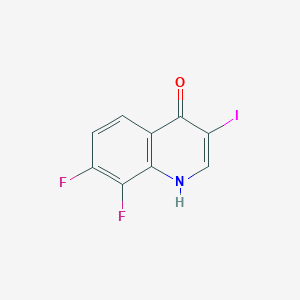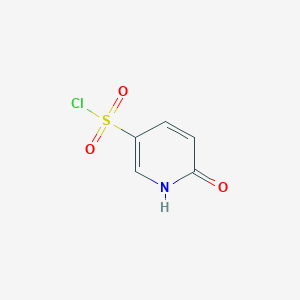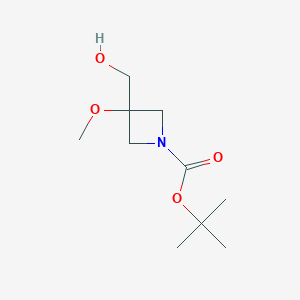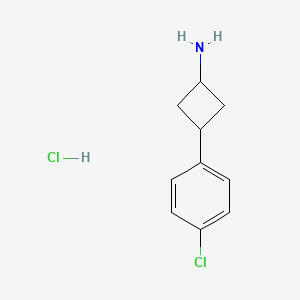
(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride
Übersicht
Beschreibung
(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride, commonly known as CCBA, is a synthetic compound that has seen a wide range of applications in scientific research. CCBA is a cyclic compound with a unique structure that makes it useful for various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
CCBA has been used in a variety of scientific research applications. It has been used as a ligand for the binding of copper ions in order to study the copper-catalyzed oxidation of organic compounds. Additionally, CCBA has been used in studies of the synthesis of polymers and other organic compounds. It has also been used in studies of the properties of non-ionic surfactants, as well as in studies of the properties of organic solvents.
Wirkmechanismus
The mechanism of action of CCBA is not fully understood. However, it is known that CCBA can act as a ligand for copper ions, which can then catalyze the oxidation of organic compounds. Additionally, CCBA has been shown to interact with organic solvents, which can lead to changes in their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCBA have not been studied in detail. However, it is known that CCBA can interact with copper ions, which can then catalyze the oxidation of organic compounds. Additionally, CCBA has been shown to interact with organic solvents, which can lead to changes in their properties.
Vorteile Und Einschränkungen Für Laborexperimente
CCBA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a stable compound that is not easily degraded. Additionally, its unique structure makes it useful for a variety of biochemical and physiological studies. However, CCBA is not suitable for use in drug studies, as it has not been tested for safety or efficacy.
Zukünftige Richtungen
There are several potential future directions for the use of CCBA in scientific research. It could be used to study the properties of non-ionic surfactants, as well as the synthesis of polymers and other organic compounds. Additionally, it could be used to study the effects of copper-catalyzed oxidation on organic compounds. Finally, CCBA could be used in studies of the properties of organic solvents and other compounds.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSWBXLKAVNJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
1803572-27-1 | |
| Record name | Cyclobutanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803572-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




